molecular formula C19H18ClN3O2 B287707 N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine

Cat. No. B287707
M. Wt: 355.8 g/mol
InChI Key: DJGUTDOJXNIKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokine receptors, which play a critical role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine acts as a selective inhibitor of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to be highly selective for JAK3, which is primarily expressed in immune cells.
Biochemical and Physiological Effects:
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to reduce inflammation and immune cell activation in various preclinical models of autoimmune diseases. In clinical trials, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a highly selective inhibitor of JAK enzymes, which makes it an attractive tool for studying the role of JAK signaling in various biological processes. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been used in a variety of in vitro and in vivo experiments to investigate the role of JAK signaling in immune cell activation, cytokine production, and inflammation. However, the use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in lab experiments is limited by its high cost and limited availability.

Future Directions

For research on N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine include:
1. Investigating the long-term safety and efficacy of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in larger clinical trials.
2. Developing new formulations of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine that improve its bioavailability and reduce its cost.
3. Investigating the potential use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in combination with other immunomodulatory agents to enhance its therapeutic effects.
4. Investigating the role of JAK signaling in other biological processes, such as cancer, cardiovascular disease, and neuroinflammation.
5. Developing new JAK inhibitors with improved selectivity and potency for specific JAK isoforms.

Synthesis Methods

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a complex organic molecule that requires a multi-step synthesis process. The synthesis of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine involves the coupling of two key intermediates, 4-chloro-6-methoxy-2-pyrimidine and 2-(4-methylphenylamino)benzyl alcohol, followed by a series of purification steps. The final product is obtained in high purity and yield through a combination of crystallization and chromatography techniques.

Scientific Research Applications

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases.

properties

Product Name

N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[[2-(4-chloro-6-methoxypyrimidin-2-yl)oxyphenyl]methyl]-4-methylaniline

InChI

InChI=1S/C19H18ClN3O2/c1-13-7-9-15(10-8-13)21-12-14-5-3-4-6-16(14)25-19-22-17(20)11-18(23-19)24-2/h3-11,21H,12H2,1-2H3

InChI Key

DJGUTDOJXNIKSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.